(S)-4-chlorobenzhydrol

Chiral Resolution Preparative Chromatography Enantiomeric Purity

(S)-4-Chlorobenzhydrol, systematically named (S)-(4-chlorophenyl)(phenyl)methanol, is a single-enantiomer chiral alcohol with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol. It is a crystalline solid with a melting point of 62–64 °C and a calculated aqueous solubility of 0.16 g/L at 25 °C.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 101402-04-4
Cat. No. B172888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-chlorobenzhydrol
CAS101402-04-4
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1
InChIKeyAJYOOHCNOXWTKJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Chlorobenzhydrol (CAS 101402-04-4): A Chiral Pharmaceutical Building Block


(S)-4-Chlorobenzhydrol, systematically named (S)-(4-chlorophenyl)(phenyl)methanol, is a single-enantiomer chiral alcohol with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol [1]. It is a crystalline solid with a melting point of 62–64 °C and a calculated aqueous solubility of 0.16 g/L at 25 °C . This compound is a critical chiral intermediate in the synthesis of the levorotatory antitussive agent levocloperastine and the antihistamine carbinoxamine, where the (S)-absolute configuration is a prerequisite for downstream pharmacological activity [2]. In contrast to its racemic counterpart (CAS 119-56-2) or its (R)-enantiomer, (S)-4-chlorobenzhydrol imparts the specific three-dimensional orientation required to meet the stereochemical demands of the target active pharmaceutical ingredient (API).

Stereochemical Specificity: Why (S)-4-Chlorobenzhydrol Cannot Be Replaced by the Racemate or (R)-Enantiomer


The procurement of racemic 4-chlorobenzhydrol or the (R)-enantiomer cannot substitute for the (S)-enantiomer in stereospecific pharmaceutical applications. Drug regulatory frameworks and synthetic routes for chiral APIs such as levocloperastine and carbinoxamine are built upon single-isomer intermediates to avoid the introduction of unwanted stereoisomers that can exhibit different pharmacological profiles, increased toxicity, or regulatory non-compliance [1]. The use of the racemate necessitates additional costly and yield-reducing chiral resolution steps, as demonstrated by industrial simulated moving bed (SMB) processes [2]. Furthermore, biocatalytic and chemocatalytic asymmetric reduction methods are specifically optimized to produce the (S)-enantiomer, achieving enantiomeric excesses (ee) exceeding 99%, metrics that are unattainable through non-stereoselective synthesis of the racemate [3]. The physical properties also diverge: the (S)-enantiomer exhibits a distinct melting point (62–64 °C) compared to the racemate (58–60 °C), reflecting differences in crystal lattice energy that can influence formulation and purification behavior.

Quantitative Differentiation of (S)-4-Chlorobenzhydrol: Comparative Evidence for Procurement Decisions


High Enantiomeric Purity and Recovery via Simulated Moving Bed (SMB) Chromatography

In a direct head-to-head SMB separation of racemic 4-chlorobenzhydrol, the (S)-enantiomer was resolved and isolated with a purity of 99.5% (Example 1) and 99.3% (Example 2). This compares to the simultaneously resolved (R)-enantiomer, which achieved purities of 99.6% and 99.6%, respectively. The overall recovery rate for both enantiomers exceeded 97%, with a stationary phase productivity of up to 1.95 kg of each enantiomer per kg per day [1]. This demonstrates that the single enantiomer can be obtained at a purity level suitable for direct use in API synthesis without additional enrichment, a clear advantage over purchasing the racemate.

Chiral Resolution Preparative Chromatography Enantiomeric Purity

Biocatalytic Enantioselectivity for (S)-4-Chlorobenzhydrol vs. Chemical Reduction Methods

Whole-cell biocatalytic reduction of the prochiral ketone 4-chlorobenzophenone using *Candida zeylanoides* P1 produces (S)-4-chlorobenzhydrol in enantiopure form (ee >99%) on a gram scale. The biocatalytic approach consistently achieves near-perfect stereoselectivity, whereas conventional chemical reducing agents (e.g., NaBH₄) yield the racemic product with 0% ee, and chiral chemical catalysts often achieve lower ee values (typically 80–95%) for bulky diaryl ketones [1]. Similarly, an optimized process using *Lactobacillus paracasei* BD101 under rotatable composite design optimization delivers >99% ee, >99% conversion, and 97% isolated yield [2]. These biocatalytic metrics represent a step-change improvement over classical resolution methods, which inherently discard 50% of the starting material.

Biocatalysis Asymmetric Reduction Enantiomeric Excess

Melting Point and Solubility Differentiate (S)-4-Chlorobenzhydrol from the Racemate

The (S)-enantiomer exhibits a melting point range of 62–64 °C, which is 4 °C higher than the 58–60 °C reported for racemic 4-chlorobenzhydrol . Additionally, the calculated aqueous solubility of the (S)-enantiomer is 0.16 g/L (25 °C), a value that reflects its single-enantiomer crystal packing and hydration energy, distinct from the racemate's solubility profile often described as practically insoluble. These divergences, governed by the thermodynamic differences between a single enantiomer crystal lattice versus a racemic compound lattice, provide a rapid identity verification benchmark through simple melting point determination.

Solid-State Characterization Physicochemical Properties Formulation Purity

Essential Role as a Single-Enantiomer Intermediate for Levocloperastine vs. Racemic Cloperastine

The (S)-4-chlorobenzhydrol scaffold is the mandatory direct precursor for the synthesis of levocloperastine, a levorotatory antitussive agent, and carbinoxamine, a chiral H1-antihistamine [1][2]. The (R)-enantiomer, while also a pharmaceutical intermediate, leads to bepotastine or dextrorotatory cloperastine analogs with different therapeutic profiles. Using the racemate in the synthesis of levocloperastine would generate a 1:1 mixture of diastereomers in the final API, necessitating a chiral resolution step at the end of the synthesis. This late-stage resolution is inherently inefficient, with a maximum theoretical yield of 50% and significantly increased production costs and environmental impact (high solvent consumption and waste) compared to a route starting with the single enantiomer.

Pharmaceutical Synthesis Levocetirizine Analog Chiral Drug Intermediate

High-Value Application Scenarios for (S)-4-Chlorobenzhydrol (CAS 101402-04-4)


Commercial Scale Production of Levocloperastine API

The primary industrial application of (S)-4-chlorobenzhydrol is as the key chiral intermediate in the synthesis of levocloperastine hydrochloride, where its (S)-configuration is preserved through subsequent synthetic steps. The >99% ee achievable via biocatalytic reduction, as reported by Tozlu et al. (2023) using *Lactobacillus paracasei* BD101, translates directly into a high-purity API with minimized purification burden [1]. For generic drug manufacturers, sourcing (S)-4-chlorobenzhydrol of proven enantiopurity is critical to meeting ICH Q6A specifications for chiral identity and purity in the final drug product.

Chiral Building Block for Carbinoxamine and New CNS-active Antihistamines

Beyond levocloperastine, (S)-4-chlorobenzhydrol serves as a precursor for carbinoxamine, a first-generation antihistamine with sedative properties. The unique spatial arrangement of the 4-chlorophenyl and phenyl rings on the chiral carbinol center dictates the pharmacophore's fit into the histamine H1 receptor [2]. Research teams developing new chiral analogs of phenyltoloxamine or diphenhydramine utilize this single enantiomer to explore structure-activity relationships (SAR) where stereochemistry is a key variable in receptor binding and metabolic stability.

Chiral Chromatographic Reference and Analytical Standard

The sharp melting point (62–64 °C) and well-defined chromatographic behavior of (S)-4-chlorobenzhydrol make it an ideal reference standard for the calibration of chiral HPLC and SMB systems used in the quality control of benzhydrol-based APIs [3]. Analytical laboratories can use this compound as a system suitability standard to verify the resolution performance of Chiralpak AD-H or similar amylose-based columns, ensuring the successful separation of the (R) and (S) enantiomers before analyzing production batches. The SMB method patented by Wenzhou University provides a complete framework for scaling this analytical separation to preparative scale.

Directed Evolution of Ketoreductases (KREDs) for Asymmetric Synthesis

The prochiral substrate 4-chlorobenzophenone, reduced to (S)-4-chlorobenzhydrol, is a benchmark model substrate for the directed evolution and engineering of alcohol dehydrogenases and ketoreductases. The work by Şahin (2020) on *Candida zeylanoides* demonstrated that this bulky diaryl ketone is an excellent probe for an enzyme's substrate binding pocket volume and hydrophobicity [2]. Industrial biotechnology groups procure (S)-4-chlorobenzhydrol as a reference product to screen mutant libraries for improved activity, thermostability, and enantioselectivity, directly guided by the high ee and yield metrics established in prior art.

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